4-Ethynylisoquinoline

説明

4-Ethynylisoquinoline is a compound that belongs to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse range of biological activities and their presence in various natural products and pharmaceuticals. The ethynyl group attached to the isoquinoline ring can serve as a versatile functional group for further chemical modifications, making 4-ethynylisoquinoline a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of isoquinoline derivatives, including those with ethynyl groups, has been the subject of various research efforts. For instance, the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been reported to yield 4-halo-2-aminoquinolines with moderate to excellent yields . This method demonstrates the potential for creating diverse quinoline derivatives, which could be further modified to include an ethynyl group at the 4-position. Additionally, the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids has been achieved through a combination of Sonogashira cross-coupling and the Pfitzinger reaction, indicating the feasibility of introducing ethynyl groups into the quinoline framework .

Molecular Structure Analysis

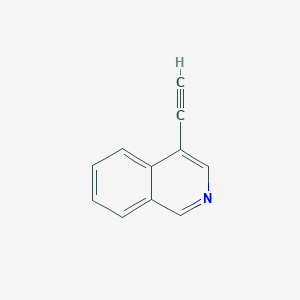

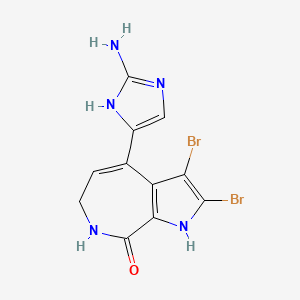

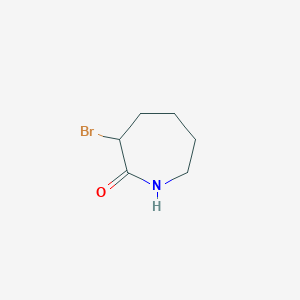

The molecular structure of 4-ethynylisoquinoline consists of an isoquinoline core with an ethynyl group (-C≡CH) at the 4-position. The presence of the triple bond in the ethynyl group adds to the rigidity of the molecule and can influence its electronic properties. The structure of isoquinoline derivatives can be further analyzed through various spectroscopic methods to determine the position of substituents and the overall conformation of the molecule.

Chemical Reactions Analysis

Isoquinoline derivatives, including those with ethynyl substituents, can undergo a variety of chemical reactions. For example, the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones involves a tandem radical cyclization and sulfonylation reaction, showcasing the reactivity of the isoquinoline ring system under photochemical conditions . Furthermore, the palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines has been used to synthesize 3-substituted 4-aroylisoquinolines, demonstrating the potential for carbonylation reactions in the modification of the isoquinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethynylisoquinoline and its derivatives are influenced by the presence of the ethynyl group and the isoquinoline core. The ethynyl group can affect the molecule's polarity, solubility, and reactivity. The synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids and the investigation of their physicochemical properties highlight the importance of understanding how different substituents impact the overall properties of the molecule . These properties are crucial for the application of these compounds in various fields, including pharmaceuticals and materials science.

科学的研究の応用

Electrogenerated Chemiluminescence Studies

4-Ethynylisoquinoline has been studied for its electrogenerated chemiluminescence (ECL) properties. Research conducted by Elangovan et al. (2004) focused on the synthesis and ECL of donor-substituted phenylquinolinylethynes and phenylisoquinolinylethynes, including 4-ethynylisoquinoline derivatives. The study aimed to understand the effect of positional isomerism on their photophysical properties, particularly ECL. These compounds were synthesized using modified Sonogashira coupling and their ECL properties were analyzed in acetonitrile solvent. The findings contribute to the understanding of the photophysical behaviors of these compounds, potentially useful in the development of ECL-based sensors and devices Elangovan et al., 2004.

Antimalarial Drug Development

The structure of 4-ethynylisoquinoline is closely related to quinoline derivatives, which have significant implications in medicinal chemistry, especially in antimalarial drug development. Compounds like chloroquine and amodiaquine, which are 4-aminoquinoline derivatives, have been pivotal in malaria treatment. Research on analogues of these drugs, aiming to enhance efficacy and reduce toxicity, has been an ongoing area of study. Parhizgar and Tahghighi (2017) reviewed the development of new analogues of chloroquine and amodiaquine, highlighting the importance of the quinoline ring and the efforts to synthesize derivatives that could potentially serve as the next generation of antimalarial drugs. This indicates that derivatives of 4-ethynylisoquinoline might also hold potential in this area, given the structural similarities and the critical role of the quinoline scaffold in antimalarial activity Parhizgar & Tahghighi, 2017.

Anticancer Agent Research

The tetrahydroisoquinoline scaffold, related to isoquinoline derivatives like 4-ethynylisoquinoline, has been explored for its anticancer properties. Trabectedin (ET-743) is a notable example, derived from a marine natural product, which has been approved for treating certain types of cancer. Monk et al. (2012) discussed the mechanism, application, and the clinical development of trabectedin for the treatment of relapsed platinum-sensitive ovarian cancer. This research underscores the potential of isoquinoline derivatives in the development of novel anticancer agents, suggesting that derivatives of 4-ethynylisoquinoline could be explored for similar therapeutic applications Monk et al., 2012.

Safety And Hazards

特性

IUPAC Name |

4-ethynylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIRBUGVPXVPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506583 | |

| Record name | 4-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynylisoquinoline | |

CAS RN |

78593-42-7 | |

| Record name | 4-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)